REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:16]1C=C[N:18]=[N:17]1>>[C:1]1([C:7]2[N:18]=[N:17][S:16][C:8]=2[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from hexane
|
Type
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CUSTOM
|
Details
|
to afford 3 (7.5 g, 46%), m.p. 92°-94° C
|
Type
|
CUSTOM
|
Details
|
A second crop from recrystallization
|
Type
|
CUSTOM
|
Details
|
afforded additional amounts of 3 (6.9 g)
|
Type
|
CUSTOM
|
Details
|
could be sublimed at 110° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=NSC1C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |